molecular formula C11H13NO3 B1682430 Toloxatone CAS No. 29218-27-7

Toloxatone

Cat. No.: B1682430
CAS No.: 29218-27-7
M. Wt: 207.23 g/mol
InChI Key: MXUNKHLAEDCYJL-UHFFFAOYSA-N
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Description

Toloxatone is an antidepressant agent that was first introduced in France in 1984. It acts as a selective and reversible inhibitor of monoamine oxidase type-A (MAO-A), which is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, thereby alleviating symptoms of depression .

Scientific Research Applications

Toloxatone has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the inhibition of monoamine oxidase and the development of new antidepressant agents.

    Biology: Investigated for its effects on neurotransmitter levels and its potential role in neuroprotection.

    Medicine: Primarily used for the treatment of major depressive disorder. It has also been explored for its potential in treating other psychiatric conditions.

    Industry: Utilized in the pharmaceutical industry for the production of antidepressant medications

Safety and Hazards

In rare cases, Toloxatone toxicity may cause fulminant hepatitis . More common adverse effects include dysuria, nausea, constipation, vertigo, and insomnia . Administration of this compound can lead to an increased risk of serotonin syndrome with selective serotonin reuptake inhibitors (SSRI), and tricyclic antidepressants .

Mechanism of Action

Target of Action

Toloxatone primarily targets Monoamine Oxidase-A (MAO-A) . MAO-A is an enzyme found in norepinephrinergic and serotonergic neurons and plays a crucial role in regulating the metabolism of serotonin and catecholamines .

Mode of Action

This compound acts as a selective and reversible inhibitor of MAO-A . By inhibiting MAO-A, this compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability. This leads to an elevation of serotonin and norepinephrine levels in the synaptic cleft .

Biochemical Pathways

The inhibition of MAO-A by this compound affects the metabolic pathways of serotonin and catecholamines. This results in increased circulation of these neurotransmitters in the synaptic cleft . The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in anaesthetized rabbits. The results showed a biexponential decline in plasma concentration with time . The route of elimination is mainly hepatic, with only 1% of the drug being excreted unchanged in the urine . The half-life of this compound is between 1-3 hours , indicating a high hepatic excretion rate .

Result of Action

The action of this compound leads to the relief of depressive symptoms by maintaining neuro-synaptic levels of serotonin and catecholamines while regulating their metabolism . The therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toloxatone involves the reaction between glycidol and m-toluidine to produce 3-m-toluidinopropane-1,2-diol. This intermediate is then treated with diethyl carbonate in the presence of sodium methoxide, leading to an intermolecular cycloaddition that forms this compound .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Toloxatone primarily undergoes substitution reactions due to the presence of functional groups such as hydroxyl and oxazolidinone. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and solvents like dichloromethane.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halogenated derivatives, while oxidation can lead to the formation of carboxylic acids.

Comparison with Similar Compounds

Toloxatone is unique among monoamine oxidase inhibitors due to its selective and reversible inhibition of MAO-A. This reduces the risk of side effects and interactions associated with traditional, irreversible inhibitors. Similar compounds include:

This compound stands out due to its favorable safety profile and effectiveness in treating major depressive disorder without the dietary restrictions required for irreversible inhibitors.

Properties

IUPAC Name

5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUNKHLAEDCYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865478
Record name Toloxatone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This medication is a reversible inhibitor of monoamine oxidase type-A (also known as RIMA). MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft. Traditional monoamine oxidase inhibitors irreversibly inhibit monoamine oxidase and therefore, side effects, drug interactions, and food interactions persist as long as 2-3 weeks after discontinuing toloxatone. The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration. However, the therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results. Selective and reversible MAO-A inhibitors are more effective in treating major depression without several of the drug and food interactions associated with traditional monoamine oxidase inhibitors.
Record name Toloxatone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09245
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CAS No.

29218-27-7
Record name Toloxatone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Toloxatone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toloxatone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09245
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Toloxatone
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Record name Toloxatone
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Record name TOLOXATONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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